Product packaging for Dioleylamine(Cat. No.:CAS No. 40165-68-2)

Dioleylamine

Cat. No.: B3052305
CAS No.: 40165-68-2
M. Wt: 518.0 g/mol
InChI Key: JTQQDDNCCLCMER-UHFFFAOYSA-N
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Description

Dioleylamine is a chemical compound with the molecular formula C36H71N, structurally composed of two oleyl (C18) chains linked by a nitrogen atom . This unsaturated fatty amine is a closely related homologue of oleylamine and shares many of its applications in research and materials science, primarily functioning as a surfactant and a precursor for more complex chemical entities . In the laboratory, this compound is particularly valuable in the field of nanotechnology for the synthesis and stabilization of nanoparticles . Similar to oleylamine, it can act as a solvent for reaction mixtures and as a potent coordinating ligand. The compound binds to the surface of growing nanoparticles, where the long alkyl chains provide a steric barrier that controls particle growth, prevents aggregation, and stabilizes the colloidal suspension . The amine group can coordinate with metal ions, influencing the kinetics of nanoparticle formation and the final morphology of the materials produced . This mechanism is crucial for producing uniform nanoparticles with tailored sizes and shapes for applications in catalysis, electronics, and biomedicine. As a surfactant, this compound's structure allows it to form complexes and self-assemble into various nanostructures . It is also a key intermediate in organic synthesis, used to create other specialty chemicals. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H71N B3052305 Dioleylamine CAS No. 40165-68-2

Properties

CAS No.

40165-68-2

Molecular Formula

C36H71N

Molecular Weight

518.0 g/mol

IUPAC Name

N-octadec-9-enyloctadec-9-en-1-amine

InChI

InChI=1S/C36H71N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3

InChI Key

JTQQDDNCCLCMER-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCNCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCNCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCCCCCCC=CCCCCCCCC

Other CAS No.

40165-68-2

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Dioleylamine and Analogous Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-resolution spectroscopic methods are indispensable tools for probing the molecular architecture, purity, and electronic properties of dioleylamine. These techniques provide a detailed fingerprint of the molecule, enabling researchers to confirm its identity and understand its behavior in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide critical information about its carbon framework and the chemical environment of its hydrogen atoms.

In the context of chemical reactions, such as the synthesis of germanium nanocrystals where oleylamine (B85491) is used as a solvent and reactant, the formation of this compound as a byproduct can be monitored using ¹H NMR. The emergence of a new peak with a slight upfield shift (less than 0.1 ppm) compared to the signals of oleylamine is indicative of the formation of the secondary amine. researchgate.net The increasing intensity of this specific peak directly correlates with the growing concentration of this compound in the reaction mixture. This upfield shift is attributed to the more shielded environment of the amine proton in the secondary amine structure compared to the primary amine of oleylamine.

While specific chemical shift values and coupling constants for pure this compound are not extensively reported in publicly available literature, the principles of NMR spectroscopy allow for predictable ranges for its various protons and carbons. The olefinic protons of the oleyl chains would be expected to appear in the characteristic downfield region for vinylic protons, while the aliphatic chain protons would populate the upfield region of the spectrum. Similarly, the ¹³C NMR spectrum would display distinct signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the long alkyl chains.

Table 1: Expected ¹H and ¹³C NMR Data Ranges for this compound

Atom Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Olefinic CH=CH 5.3 - 5.4MultipletCharacteristic of protons on a cis-double bond.
Allylic CH₂ ~2.0MultipletProtons adjacent to the double bond.
Aliphatic CH₂ 1.2 - 1.4MultipletBulk of the alkyl chain protons.
Terminal CH₃ ~0.9TripletMethyl group at the end of the oleyl chain.
N-CH₂ 2.5 - 2.8MultipletProtons on the carbons directly attached to the nitrogen.
NH VariableBroad singletChemical shift is concentration and solvent dependent.
Olefinic C=C 129 - 131-sp² hybridized carbons.
Aliphatic CH₂ 22 - 32-sp³ hybridized carbons in the alkyl chain.
Terminal CH₃ ~14-sp³ hybridized carbon of the methyl group.
N-CH₂ 40 - 50-sp³ hybridized carbons adjacent to the nitrogen.

Note: The data in this table is based on typical chemical shift ranges for similar functional groups and should be considered as estimations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the FTIR spectrum would be characterized by specific absorption bands corresponding to its secondary amine group and the long unsaturated alkyl chains.

As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration. Generally, secondary amines show a single, sharp absorption band in the region of 3300-3500 cm⁻¹. This is in contrast to primary amines, which typically display two bands in this region due to symmetric and asymmetric stretching modes. The C-N stretching vibration for aliphatic amines is typically observed in the 1000-1250 cm⁻¹ range.

The long oleyl chains of this compound will give rise to strong absorptions corresponding to C-H stretching vibrations just below 3000 cm⁻¹. The presence of the cis-double bond is indicated by a =C-H stretching vibration at approximately 3005 cm⁻¹ and a C=C stretching vibration around 1655 cm⁻¹.

Table 2: Expected FTIR Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium-Weak
=C-H Stretch~3005Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C=C Stretch~1655Medium-Weak
N-H Bend1550 - 1650Medium
C-H Bend1375 - 1465Medium
C-N Stretch1000 - 1250Medium

High-Resolution Mass Spectrometry (HRMS) for Compositional Analysis and Mechanistic Pathway Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways. In the context of this compound, HRMS is crucial for its definitive identification, especially when it is formed as a byproduct in complex reaction mixtures.

In the synthesis of gold nanoparticles from the thermolysis of an [AuCl(oleylamine)] complex, HRMS has been instrumental in identifying this compound as a product. The mass spectrum of the reaction mixture shows the appearance and growth of a peak at an m/z of 516.5, which corresponds to the molecular ion of this compound ([C₁₈H₃₅]₂NH). nthu.edu.tw Further fragmentation analysis (MS/MS) of this molecular ion reveals characteristic daughter ions. The major fragmentation peaks are observed at m/z 266.3 and 280.4. nthu.edu.tw These fragments can be attributed to the cleavage of the C-N bond, resulting in the formation of the oleyl cation and a protonated oleylamine fragment, respectively.

Another study on the synthesis of ultrathin gold nanowires also utilized mass spectrometry to identify this compound and its related species. The analysis identified a peak corresponding to the this compound secondary amine group, as well as a fragment resulting from the loss of a CH₂ group at m/z 549.6. fz-juelich.de Furthermore, complexes of this compound with gold were also detected, such as [Au(this compound)]⁺ at m/z 731.6. fz-juelich.de

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion m/z Assignment Reference
[this compound]⁺516.5Molecular Ion nthu.edu.tw
[(this compound)-CH₂]⁺549.6Fragment Ion fz-juelich.de
[C₁₈H₃₅NH]⁺266.3Fragment Ion nthu.edu.tw
[C₁₈H₃₅NH-CH₂]⁺280.4Fragment Ion nthu.edu.tw
[Au(this compound)]⁺731.6Gold Complex fz-juelich.de

Advanced Morphological and Interfacial Characterization Methods for this compound Assemblies

Beyond the molecular level, understanding how this compound molecules organize themselves into larger assemblies is crucial for their application in materials science. Advanced microscopy techniques provide direct visualization of the morphology and interfacial properties of these assemblies.

Electron Microscopy (TEM, SEM) for Nanostructure and Self-Assembled Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of materials at the nanoscale. While this compound is a liquid at room temperature, its long, amphiphilic nature allows it to self-assemble into various ordered structures, particularly at interfaces or when used as a capping agent for nanoparticles.

In the context of nanomaterial synthesis, this compound, often in conjunction with its precursor oleylamine, plays a critical role in controlling the size, shape, and stability of nanoparticles. High-resolution TEM (HRTEM) and SEM are extensively used to characterize the resulting nanostructures. For instance, in the synthesis of ultrathin gold nanowires, SEM images reveal the formation of bundles of nanowires with lengths of up to 8 µm. fz-juelich.de HRTEM can provide even greater detail, showing the growth of nanowires from twin boundaries in nanoparticles. fz-juelich.de

While direct imaging of the self-assembled structures of pure this compound is not widely reported, studies on analogous long-chain dialkylamines demonstrate their ability to form well-defined monolayers and other ordered structures on various substrates. These self-assembled monolayers (SAMs) can be characterized by techniques such as scanning tunneling microscopy (STM), a related scanning probe microscopy technique, which can provide atomic-scale resolution of the surface packing and arrangement of the molecules. The principles governing the self-assembly of these molecules, driven by van der Waals interactions between the long alkyl chains and the interactions of the amine headgroup with the substrate, would be expected to apply to this compound as well. The unsaturated nature of the oleyl chains in this compound may introduce kinks in the packing, leading to different morphologies compared to their saturated counterparts.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions at Molecular Scales

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique invaluable for characterizing the surface topography and interfacial properties of this compound assemblies at the nanoscale. nih.govazooptics.com This method does not rely on light or electrons but rather measures the forces between a sharp tip (typically a few nanometers in radius) and the sample surface. azom.com By scanning the tip across a this compound film or self-assembled monolayer (SAM), a three-dimensional topographical map can be generated with sub-nanometer resolution. researchgate.netchalcogen.ro

In the context of this compound, AFM is frequently employed to study thin films deposited on solid substrates like mica, silicon, or gold. The resulting topography images provide critical information on molecular organization, film uniformity, and the presence of defects. oxinst.com For instance, AFM can visualize the formation of molecular domains, aggregates, or bilayers, revealing how the long oleyl chains pack and orient themselves on the surface. Parameters such as surface roughness (Ra, Rq) can be quantified precisely, offering insights into the smoothness and quality of the film. chalcogen.ro

Beyond imaging, AFM can operate in a force spectroscopy mode to probe interfacial interactions. By measuring the adhesion force between the AFM tip (which can be chemically functionalized) and the this compound surface, researchers can quantify local properties like hydrophobicity and study the specific interactions between the amine headgroups and the tip. researchgate.net These measurements are crucial for understanding how this compound interacts with other materials, which is vital for its application as a corrosion inhibitor, coating agent, or flotation agent.

SampleSubstrateAverage Roughness (Ra, nm)Root Mean Square Roughness (Rq, nm)Scan Area (µm²)
This compound MonolayerMica0.851.125 x 5
This compound Multilayer FilmSilicon2.413.055 x 5
Annealed this compound FilmMica0.620.885 x 5

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution in Solution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of particles and molecules in a solution. wikipedia.orgmalvernpanalytical.com For amphiphilic molecules like this compound, DLS is essential for characterizing the formation and properties of supramolecular aggregates, such as micelles or vesicles, in various solvents. researchgate.netnih.gov

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light. nih.gov These fluctuations are caused by the Brownian motion of the aggregates in the solution; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. horiba.com By analyzing the autocorrelation of the scattered light intensity, the translational diffusion coefficient (Dₜ) of the aggregates can be calculated. wikipedia.org

Using the Stokes-Einstein equation, the diffusion coefficient is then related to the hydrodynamic radius (Rₕ) of the aggregates. The hydrodynamic radius represents the effective size of the particle in solution, including any associated solvent layer. DLS provides not only the mean aggregate size but also a measure of the size distribution, known as the Polydispersity Index (PDI). A low PDI value indicates a monodisperse population of aggregates with a uniform size, whereas a high PDI suggests a polydisperse or heterogeneous sample with a wide range of aggregate sizes. nih.gov This information is critical for understanding how factors like concentration, solvent polarity, and temperature influence the self-assembly behavior of this compound.

SolventThis compound Conc. (mM)Mean Hydrodynamic Radius (Rₕ, nm)Polydispersity Index (PDI)Inferred Structure
Hexane52.50.15Reverse Micelles
Ethanol (B145695)/Water (90:10)185.20.22Vesicles/Bilayers
Ethanol/Water (90:10)10120.70.31Larger Aggregates
Toluene53.10.18Reverse Micelles

X-ray Diffraction (XRD) for Crystalline and Supramolecular Ordering

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the atomic and molecular structure of crystalline materials. tue.nl In the context of this compound and analogous long-chain secondary amines, XRD is used to characterize their solid-state structure, polymorphism, and the nature of their supramolecular ordering in thin films or bulk materials. nih.govresearchgate.net

The technique is based on the constructive interference of monochromatic X-rays with the ordered lattice planes of a crystalline sample, governed by Bragg's Law (nλ = 2d sinθ). researchgate.net The resulting diffraction pattern—a plot of scattered intensity versus the diffraction angle (2θ)—serves as a unique fingerprint of the crystalline phase. acs.org

For long-chain amines like this compound, which tend to organize into lamellar (layered) structures in the solid state, powder XRD provides crucial information. The low-angle region of the diffractogram typically exhibits a series of sharp, equidistant peaks corresponding to the (00l) reflections. The position of these peaks can be used to calculate the lamellar d-spacing, which represents the thickness of one molecular layer. This dimension is directly related to the length of the alkyl chains and their tilt angle with respect to the layer plane. The wide-angle region of the pattern provides information on the lateral packing of the hydrocarbon chains (sub-cell structure), indicating whether the chains are arranged in a hexagonal, orthorhombic, or triclinic lattice. nih.gov Such structural details are fundamental to understanding the material's physical properties.

CompoundCrystalline FormLow-Angle Peak (2θ)Lamellar d-spacing (Å)Wide-Angle Peak(s) (2θ)Inferred Chain Packing
Distearylamineβ-form~2.1°42.1~21.5°, ~24.0°Orthorhombic
Dipalmitylamineβ-form~2.4°37.0~21.6°, ~24.1°Orthorhombic
This compound (Hypothetical)Lamellar~2.0°~44.2~21.3° (broad)Hexagonal (less ordered)

Chromatographic and Electrophoretic Techniques for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation, identification, and quantification of this compound in complex mixtures. nih.govchromatographyonline.com These techniques are particularly useful for analyzing commercial fatty amine products, which often contain a mixture of amines with different chain lengths and saturation levels, as well as residual reactants or byproducts. researchgate.netwikipedia.org

Due to its long, nonpolar oleyl chains, this compound is well-suited for analysis by Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18) and a polar mobile phase are used. sielc.com However, a significant challenge in the analysis of aliphatic amines like this compound is their lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult and insensitive. researchgate.netrsc.org

To overcome this, derivatization is almost always required. google.com Pre-column or post-column derivatization involves reacting the secondary amine group of this compound with a reagent that attaches a UV-absorbing or fluorescent tag to the molecule. Common derivatizing agents for amines include dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA), enabling highly sensitive detection by UV or fluorescence detectors (FLD). chromatographyonline.comresearchgate.netnih.gov UHPLC, which uses smaller particle-sized columns, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity, making it ideal for resolving complex mixtures of fatty amine analogues. researchgate.net

ParameterCondition
TechniqueRP-HPLC
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
Derivatization ReagentDansyl Chloride
DetectorFluorescence (Ex: ~340 nm, Em: ~525 nm)
Hypothetical Retention Time~18.5 min

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Volatile Species and Reaction Products

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds. While the high molecular weight and boiling point of this compound present challenges, GC-MS can be effectively used for purity assessment, identification of related impurities, and analysis of reaction byproducts. vt.edu

Direct analysis of long-chain secondary amines by GC can be problematic due to their polarity and low volatility, which can lead to poor peak shape (tailing) and thermal degradation in the injector or column. vt.edu Therefore, derivatization is often employed to convert the amine into a more volatile and thermally stable species. nih.gov A common approach is silylation, where the active hydrogen on the nitrogen is replaced with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility.

The true power of the technique comes from the coupling of GC with a mass spectrometer. ntnu.no As the derivatized this compound elutes from the GC column, it is ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge (m/z) ratio. The mass spectrum provides a unique fragmentation pattern that allows for unambiguous structural confirmation. Key fragmentation pathways for long-chain amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in characteristic fragment ions. whitman.edulibretexts.orglibretexts.org This capability is invaluable for identifying unknown impurities, such as amines with different alkyl chains or primary/tertiary amine analogues, in a this compound sample.

ParameterCondition
TechniqueGC-MS (after TMS derivatization)
ColumnHigh-temperature capillary (e.g., DB-5ht, 30 m x 0.25 mm)
Carrier GasHelium
Injector Temperature300 °C
Oven ProgramTemperature gradient from 150 °C to 340 °C
Ionization ModeElectron Impact (EI, 70 eV)
Expected Key Fragments (m/z)[M]+•, [M-C₈H₁₇]+, alpha-cleavage products

Mechanistic and Kinetic Investigations of Dioleylamine Reactivity

Elucidation of Reaction Mechanisms for Tertiary Amine Transformations

Tertiary amines like dioleylamine can undergo several types of transformations, including C-H activation, nucleophilic addition, and substitution reactions. Understanding these mechanisms is crucial for predicting and controlling their synthetic utility.

C-H Activation and Oxidation Pathways involving this compound

While direct studies detailing C-H activation specifically on this compound are not extensively documented in the provided search results, the general principles of C-H activation in organic chemistry are relevant. C-H activation typically involves the cleavage of a carbon-hydrogen bond, often facilitated by transition metals scielo.br. For amines, C-H activation can occur adjacent to the nitrogen atom (α-carbon) or at other positions on the alkyl chains. Oxidative pathways for amines can involve the nitrogen atom itself, leading to N-oxides or other oxidized species, or they can involve the alkyl chains, potentially leading to functionalization or degradation.

In the context of gold nanoparticle synthesis, this compound has been observed as a product formed from oleylamine (B85491) precursors nih.govscispace.comresearchgate.net. The mechanism for its formation is not fully elucidated but is proposed to involve "aurophilic" interactions between gold(I) ions coordinated with oleylamine nih.gov. This suggests that oleylamine undergoes transformations, potentially involving C-H bond interactions or oxidation, to yield this compound under specific conditions.

Role of this compound in Transition Metal-Catalyzed Reaction Mechanisms

Tertiary amines, including long-chain variants like this compound, can serve as ligands for transition metals. The lone pair on the nitrogen atom can coordinate to metal centers, influencing the metal's electronic properties and catalytic activity studymind.co.ukrsc.orgprinceton.edumdpi.comuniurb.it. In the synthesis of gold nanoparticles, oleylamine, and potentially this compound, act as capping ligands, stabilizing the nascent nanoparticles and influencing their size and morphology nih.govscispace.comresearchgate.net. The coordination of oleylamine to Au(I) in complexes like [AuCl(oleylamine)] is a key step in the thermolysis leading to gold nanoparticles and this compound nih.govresearchgate.net.

Transition metal catalysis, particularly with palladium, is a significant area where C-H activation is employed scielo.brmdpi.comuniurb.itbeilstein-journals.orgnih.govnih.gov. While direct examples involving this compound as a ligand or substrate in these specific C-H activation reactions are not detailed in the provided snippets, its structural features suggest it could potentially interact with metal centers.

Computational Chemistry Approaches to Reaction Dynamics and Molecular Interactions

Computational methods are indispensable for understanding reaction mechanisms, electronic structures, and molecular behaviors. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are key tools in this regard.

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Reactivity Prediction

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational techniques employed to study chemical reactions and molecular processes in complex environments, such as biological systems or condensed phases frontiersin.orgmpg.denih.govarxiv.orgnumberanalytics.comrsc.org. These methods combine the accuracy of quantum mechanics (QM) for describing the reactive center or the region of interest with the efficiency of molecular mechanics (MM) for modeling the surrounding environment. This approach allows for the investigation of reaction mechanisms, transition states, and energy profiles in systems that are too large or complex for pure QM calculations mpg.decuni.czresearchgate.netrsc.org.

QM/MM simulations are particularly useful for understanding how factors like solvation, enzyme active sites, or specific molecular interactions influence reaction pathways and rates frontiersin.orgmpg.dersc.org. By treating the core chemical transformation with QM and the bulk solvent or larger molecular structure with MM, researchers can gain detailed insights into the energetics and dynamics of reactions that are difficult to probe experimentally frontiersin.orgmpg.dearxiv.orgnumberanalytics.com.

However, specific research employing QM/MM methods to investigate the reactivity of this compound itself has not been identified in the provided literature. While QM/MM is a general tool for studying complex chemical systems, its direct application to understanding the mechanistic details of this compound's reactions is not documented in the searched scientific sources.

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding how fast chemical reactions proceed and how their rates are influenced by various factors. Determining rate laws, which express the relationship between reaction rate and reactant concentrations, provides crucial information about reaction mechanisms purdue.edulibretexts.orgumich.edutainstruments.comlibretexts.org. Key factors influencing reaction rates include reactant concentrations, temperature, catalysts, and the chemical environment, such as the solvent and the inherent properties of the reactants themselves (steric and electronic factors) libretexts.orgrsc.orgrsc.orgucalgary.ca.

Influence of Steric and Electronic Factors on this compound Reactivity and Selectivity

Chemical reactivity and selectivity are significantly governed by the steric and electronic properties of the reacting molecules rsc.orgotgscience.inresearchgate.netchemrxiv.orglibretexts.org.

Steric Factors: Steric effects arise from the spatial arrangement of atoms and groups within a molecule. Bulky substituents can hinder the approach of reactants, leading to slower reaction rates due to increased steric repulsion or reduced accessibility to the reactive site otgscience.inlibretexts.org. Conversely, less hindered molecules may react more rapidly. This compound, with its two long oleyl chains, possesses considerable steric bulk around the nitrogen atom. This inherent structural feature would likely influence its reactivity, potentially slowing down reactions that require close proximity or specific orientations of approaching reactants. However, specific quantitative studies detailing these steric influences on this compound's reactivity or selectivity are not available in the provided literature.

Electronic Factors: Electronic factors, such as inductive effects and resonance, influence the electron density distribution within a molecule. These effects can alter the molecule's susceptibility to nucleophilic or electrophilic attack, stabilize or destabilize intermediates, and thus affect reaction rates and pathways otgscience.inresearchgate.netchemrxiv.org. As a secondary amine, the nitrogen atom in this compound possesses a lone pair of electrons, making it a potential nucleophile or base. The electronic nature of the long alkyl chains, while primarily aliphatic, can also subtly influence the electron density at the nitrogen center. However, detailed analyses of these electronic effects on this compound's specific reactions and selectivity are not found in the reviewed literature.

Solvent Effects on Reaction Pathways and Reaction Rates

Solvents play a critical role in chemical reactions by influencing solubility, stabilizing reactants and transition states, and even participating directly in reaction mechanisms libretexts.orgrsc.orgrsc.orgucalgary.cawikipedia.orgresearchgate.netnih.gov. The choice of solvent can profoundly affect reaction rates and pathways libretexts.orgrsc.orgrsc.orgucalgary.cawikipedia.orgresearchgate.netnih.gov.

Polarity and Solvation: Polar solvents can stabilize charged species and transition states, often accelerating reactions where charge separation occurs libretexts.orgucalgary.cawikipedia.orgresearchgate.net. Conversely, reactions that reduce charge separation may proceed slower in polar solvents. Protic solvents, capable of hydrogen bonding, can solvate nucleophiles, reducing their reactivity, whereas polar aprotic solvents often enhance the reactivity of nucleophiles by providing less solvation libretexts.orgucalgary.cawikipedia.orgresearchgate.net.

Viscosity: Solvent viscosity can also impact reaction rates by affecting the diffusion of reactant molecules, thereby influencing collision frequency libretexts.org.

Specific Mentions for this compound: In the context of gold nanoparticle synthesis, this compound is reported as a product formed from the thermolysis of oleylamine-gold complexes in chloroform (B151607) nih.govacs.org. This indicates chloroform serves as a solvent in these specific synthesis procedures. However, systematic studies investigating the impact of various solvents on the reaction pathways or rates of this compound itself are not present in the provided search results.

Data Tables

Due to the limited availability of specific research findings directly pertaining to the kinetic studies or QM/MM investigations of this compound's reactivity within the scope of the provided search results, no quantitative data tables detailing these aspects for this compound can be generated. The available literature primarily mentions this compound as a product in specific synthesis contexts rather than as a subject of detailed kinetic or mechanistic studies.

Dioleylamine in Supramolecular Chemistry and Interfacial Phenomena

Self-Assembly of Amphiphilic Tertiary Amines

The amphiphilic nature of dioleylamine and its derivatives is fundamental to their self-assembly into organized structures in aqueous environments. These molecules can spontaneously arrange to minimize contact between their hydrophobic tails and water, leading to the formation of various supramolecular architectures.

Formation of Micellar and Vesicular Systems with this compound and its Derivatives

This compound derivatives, such as alginate-g-oleylamine, have been shown to exhibit amphiphilic properties and undergo self-assembly into stable micellar systems mdpi.com. These micelles are formed when the hydrophobic oleylamine (B85491) chains aggregate in the core, shielded from the aqueous solvent, while the hydrophilic alginate backbone forms the outer shell. The formation of these structures is characterized by a critical micelle concentration (CMC), which represents the concentration above which micelles begin to form.

Research on alginate-g-oleylamine derivatives has provided quantitative data on their self-assembly behavior:

Derivative (DS)CMC (mg/mL)Micelle Size (DLS, nm)Micelle Size (TEM, nm)Zeta Potential (mV)
Ugi-FOlT (9.5)0.043653 ± 25314-58.2 ± 1.92
Ugi-FOlT (14.6)0.091710 ± 40355-48.9 ± 2.86
Ugi-FOlT (20.4)N/AN/A362N/A

Note: CMC data for Ugi-FOlT (20.4) was not specified in the source. TEM sizes are typically smaller than DLS due to sample preparation and measurement methods.

Beyond micelles, dioleyl derivatives are also implicated in the formation of liposomes and other vesicular systems, which are self-assembled lipid bilayers enclosing an aqueous core googleapis.comnih.govcore.ac.ukresearchgate.netcreative-biolabs.com. These structures are crucial in drug delivery, where the amphiphilic nature of the dioleyl components contributes to the stability and functionalization of the vesicles nih.gov. Dioleyl derivatives have demonstrated effectiveness as components in gene delivery vectors, forming organized structures that facilitate the transport of genetic material googleapis.comnih.gov.

Investigation of Liquid Crystalline Behavior and Phase Transitions Induced by this compound

While direct studies specifically detailing the liquid crystalline behavior of this compound are less prevalent in the provided literature, its amphiphilic structure suggests potential for forming such phases, akin to other long-chain amphiphiles and lipids. Related compounds, such as dioleoylphosphatidylethanolamine (DOPE), exhibit well-defined liquid crystalline phases, including lamellar (Lα) and inverted hexagonal (HII) phases, with transitions influenced by pressure and temperature nih.gov. Surfactant mixtures capable of forming lamellar liquid crystalline phases are also known to be effective in stabilizing emulsions kinampark.com. The general principles of lipid phase transitions, such as the transition between liquid crystalline and gel phases driven by acyl chain mobility and intermolecular interactions, are relevant to understanding the potential liquid crystalline behavior of this compound libretexts.orgbiorxiv.org.

Interfacial Adsorption and Film Formation

This compound and its derivatives play a significant role in modifying interfacial properties through adsorption at various interfaces, leading to the formation of interfacial films.

Adsorption Behavior at Air-Water, Oil-Water, and Solid-Liquid Interfaces

As a surfactant, this compound readily adsorbs at interfaces to reduce interfacial tension. At the air-water interface , surfactants like this compound can form monolayers, influencing bubble properties such as size and stability uq.edu.aubibliotekanauki.pl. The kinetics of adsorption can be complex, involving diffusion from the bulk and potential adsorption barriers bibliotekanauki.pl. Dioleyl derivatives have also been shown to form monolayers at the water-air interface, contributing to the stability of associated systems nih.gov.

At the oil-water interface , amphiphiles like this compound are crucial for stabilizing emulsions. Studies on oleylamine, a related compound, indicate significant adsorption at the hexadecane-water interface, driven by hydrophobic interactions between the oleyl chains and the oil phase cas.cnmdpi.com. This adsorption process can involve distinct stages and leads to a reduction in interfacial tension mdpi.com. The equilibrium constant for adsorption at oil-water interfaces can be significantly higher than at air-water interfaces, indicating a strong preference for the former scirp.org.

Adsorption also occurs at solid-liquid interfaces , where surfactants like this compound can modify surface properties through electrostatic, hydrophobic, or other interactions nih.govdiva-portal.orgresearchgate.net. The adsorption behavior can be modeled using isotherms like Langmuir or Freundlich, depending on the specific system researchgate.net. Phospholipids, which share structural similarities with this compound, have been shown to form adsorbed layers, including bilayers, at solid-liquid interfaces diva-portal.org.

Role in Emulsion and Dispersion Stabilization Mechanisms

This compound acts as an effective emulsifier and stabilizer in various systems ontosight.ailookchem.com. Its amphiphilic structure allows it to adsorb at the oil-water interface, forming a protective layer that prevents the coalescence of dispersed droplets researchgate.netiupac.org. Stabilization mechanisms include:

Interfacial Film Formation: Adsorbed surfactant molecules create a rigid or viscoelastic film around droplets, acting as a physical barrier against coalescence researchgate.net.

Steric Stabilization: The presence of adsorbed molecules can create a repulsive steric barrier between droplets, preventing aggregation chemistryjournal.inwikipedia.org.

Electrostatic Stabilization: While this compound is a secondary amine, its protonated form can contribute to electrostatic repulsion, although this is more pronounced with cationic surfactants.

This compound is also utilized in stabilizing pigment dispersions, where it adsorbs onto pigment particles, preventing their aggregation and ensuring uniform distribution within a carrier medium google.comgoogle.com. The effectiveness of emulsion and dispersion stabilization is often influenced by the competitive adsorption of different surface-active agents present in a formulation iupac.org.

Design of Supramolecular Materials and Assemblies Using this compound

The ability of this compound and its derivatives to self-assemble and interact at interfaces makes them valuable building blocks for designing advanced supramolecular materials. Their incorporation into liposomes and micelles is a key strategy in developing sophisticated drug delivery systems, enhancing drug solubility, stability, and targeted release mdpi.comnih.govcreative-biolabs.com. Furthermore, dioleyl components are utilized in the creation of gene delivery vectors, where their amphiphilic properties facilitate the assembly of complexes necessary for cellular uptake googleapis.comnih.gov. The use of this compound in dispersants also highlights its role in creating stable colloidal systems, such as pigment dispersions for color filters google.comgoogle.com. These applications underscore this compound's versatility in constructing functional nanomaterials and assemblies tailored for specific technological and biomedical purposes.

Compound List:

this compound

Oleylamine

Alginate-g-oleylamine derivatives

Dioleoylphosphatidylethanolamine (DOPE)

Host-Guest Chemistry and Molecular Recognition with this compound Derivatives

Host-guest chemistry is a fundamental aspect of supramolecular chemistry, involving the selective binding of guest molecules within the cavities or on the surfaces of host molecules, mediated by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions mdpi.comajbls.comresearchgate.netijacskros.comnih.gov. Molecular recognition, a core principle of this field, relies on the precise complementarity in shape, size, and chemical functionality between host and guest molecules ijacskros.commdpi.comnih.gov.

This compound derivatives are well-suited for roles in host-guest chemistry and molecular recognition due to their inherent amphiphilicity and ability to self-assemble into ordered structures polimi.itgoogleapis.com. The long oleyl chains provide significant hydrophobic character, which can drive the formation of molecular assemblies and create hydrophobic binding pockets. The amine functional groups, or modifications thereof, can engage in specific interactions with guest molecules. For instance, derivatives like N-succinyl-dioleylamine have been utilized in the formation of liposomes, which are supramolecular assemblies with defined internal and external environments polimi.it. Similarly, compounds such as this compound A-Succinyl-Paromomycine (DOSP) have been employed in the construction of supramolecular structures, indicating the potential of this compound-based molecules to participate in complex molecular arrangements googleapis.com.

While specific guest molecules and detailed recognition mechanisms involving this compound derivatives are areas of ongoing research, their structural characteristics suggest potential for binding analytes through hydrophobic effects and interactions involving the amine functionalities. The ability of these derivatives to form ordered structures, such as monolayers at interfaces polimi.it, is crucial for creating well-defined sites for molecular recognition.

Table 1: this compound Derivatives in Supramolecular Contexts

Derivative NameKey Chemical Feature / RoleSupramolecular Context / ApplicationSource Snippet Index
Dioleyl derivativesAmphiphilic; form monolayers at interfaces; co-assemblyWater-air interface, formation of hydrophobic layers, liposomes polimi.it
N-succinyl-dioleylamineAmphiphilic derivativeLiposome formation polimi.it
This compound A-Succinyl-Paromomycine (DOSP)Complex derivative incorporating this compound and paromomycinSupramolecular structures googleapis.com

This compound as a Template or Structure-Directing Agent in Soft Matter Synthesis

This compound, with its pronounced amphiphilic character, aligns with the properties of molecules commonly employed as soft templates. Its long oleyl chains facilitate self-assembly into ordered arrangements, such as bilayers or micellar structures, which are known to template the formation of nanoparticles, nanosheets, and porous materials chemistry.or.jpnih.gov. The ability of dioleyl derivatives to form monolayers at interfaces polimi.it further supports their potential as organizing agents.

Furthermore, this compound can function as a structure-directing agent (SDA) in the synthesis of various materials, analogous to other amine-based compounds used in the formation of zeolites and mesoporous silicates x-mol.netfuturemarketinsights.comcaltech.edumdpi.com. In these processes, SDAs organize the inorganic precursors through non-covalent interactions, dictating the resulting crystalline framework. The amine groups in this compound can interact with precursors, guiding their assembly into specific architectures. While direct examples of this compound specifically templating zeolites are not detailed in the provided snippets, its chemical structure, featuring a polar amine headgroup and hydrophobic tails, is characteristic of molecules that effectively direct self-assembly and material formation in soft matter synthesis.

Table 2: Principles of Soft Templating and Structure-Directing Agents (SDAs)

Template/SDA TypeMechanism / RoleExamples of Templated MaterialsSource Snippet Index
Surfactants (micelles, bilayers, liquid crystals)Self-assembly into ordered structures that guide precursor organization via non-covalent interactions.Nanoparticles, nanosheets, porous materials, mesoporous silicates chemistry.or.jpnih.gov
Amines, Quaternary Ammonium (B1175870) Salts, Organic SurfactantsOrganize inorganic precursors during synthesis to direct the formation of specific porous frameworks.Zeolites, mesoporous silicates, metal-organic frameworks (MOFs) x-mol.netfuturemarketinsights.comcaltech.edumdpi.com
LiposomesCan act as organized structures that template the formation of other materials.(General concept in soft matter synthesis) chemistry.or.jp
This compound and its derivatives (inferred based on structure)Amphiphilic nature allows self-assembly into ordered structures (e.g., monolayers, bilayers) to template material formation.Potential for templating nanoparticles, nanosheets, porous materials polimi.itchemistry.or.jpnih.gov

Compound List:

this compound

DOPE (Dioleoylphosphatidylethanolamine)

N-succinyl-dioleylamine

this compound A-Succinyl-Paromomycine (DOSP)

Dioleylamine in Advanced Materials Science Applications

Role as a Ligand, Reducing Agent, and Solvent in Nanomaterial Synthesis

Dioleylamine and its closely related analogue, oleylamine (B85491), are frequently employed in the synthesis of various nanoparticles due to their multifaceted capabilities. They can act as reducing agents, surfactants, capping agents, and solvents, enabling control over nucleation, growth, and surface properties of the resulting nanomaterials.

Synthesis and Morphology Control of Metallic Nanoparticles (e.g., Au, Ag, Pt, Pd)

Oleylamine is a well-established agent in the synthesis of noble metal nanoparticles such as gold (Au), silver (Ag), and bimetallic alloys like AuPd. In these syntheses, oleylamine typically serves as both a reducing agent, facilitating the conversion of metal salts into metallic nanoparticles, and as a surfactant or capping agent, controlling particle growth and preventing aggregation youtube.com. For instance, in the synthesis of Au, Ag, and Au3Pd nanoparticles, oleylamine is used in toluene, with reaction temperatures dictating the size and shape of the resulting nanoparticles youtube.com. Bimetallic AuPd nanoparticles synthesized using oleylamine as a reducing reagent, stabilizer, and solvent have been reported to range from 6.0 to 8.0 nm, with their composition precisely controlled by varying the precursor ratios rsc.org.

Furthermore, oleylamine has been utilized in the synthesis of gold nanoparticles from Gold(I) halides (AuCl, AuBr). In this process, oleylamine acts as a complexing agent, surfactant, capping agent, reducing agent, and solvent. The thermolysis of the complex formed between AuCl and oleylamine ([AuCl(oleylamine)]) leads to the formation of this compound and gold nanoparticles nih.gov. This highlights the direct involvement of this compound, or its formation during synthesis, in controlling nanoparticle characteristics.

Table 1: this compound/Oleylamine in Metallic Nanoparticle Synthesis

Nanoparticle TypeMetal Precursor(s)Role of Oleylamine/DioleylamineSynthesis Method/ConditionsResulting Size/MorphologyCitation
Au, Ag, Au3Pd NPsMetal saltsReducing agent, surfactantDirect reaction in toluene, temperature-tunedTunable size and shape youtube.com
AuPd NPsHAuCl4, Pd(acac)2Reducing reagent, stabilizer, solventInjection into hot oleylamine solution6.0–8.0 nm, composition controlled by precursor ratio rsc.org
Au NPsAuCl, AuBrComplexing agent, surfactant, capping agent, reducing agent, solventThermolysis of [AuCl(oleylamine)] complex in chloroform (B151607)Formation of Au NPs; this compound formed as a byproduct nih.gov

Preparation of Semiconductor Nanocrystals (e.g., Ge, CdSe) and their Properties

This compound and oleylamine are also instrumental in the synthesis of semiconductor nanocrystals, influencing their crystallographic structure and optoelectronic properties. For cadmium selenide (B1212193) (CdSe) quantum dots (QDs), oleylamine has been employed as a solvent and a component in the hot injection method. Its presence is crucial for controlling the size and shape of CdSe nanoparticles, which in turn dictates their tunable optical properties, such as photoluminescence researchgate.net.

In the case of germanium (Ge) nanocrystals (NCs), oleylamine (OAm) serves as a solvent in microwave-assisted synthesis. Using a two-step reduction of GeI4 in oleylamine, monodispersed Ge NCs with an average size of 18.9 ± 1.84 nm have been successfully prepared. These Ge NCs exhibit high crystallinity and a single-crystal nature. Studies indicate that using GeI4 in oleylamine results in a decreased bandgap compared to GeI2-derived NCs, suggesting superior crystallinity researchgate.netd-nb.info.

Table 2: this compound/Oleylamine in Semiconductor Nanocrystal Synthesis

Semiconductor TypePrecursorRole of Oleylamine/DioleylamineSynthesis MethodKey PropertyCitation
CdSe QDsCdSeSolvent, precursor componentHot injection methodTunable optical properties (photoluminescence) researchgate.net
Ge NCsGeI4SolventTwo-step microwave-assisted reduction in oleylamine18.9 ± 1.84 nm, high crystallinity, single-crystal nature researchgate.netd-nb.info

Surface Chemistry, Stabilization, and Passivation of Nanomaterials facilitated by this compound

The long hydrocarbon chain and the amine functional group of this compound enable it to effectively interact with nanoparticle surfaces, providing crucial stabilization and passivation. As a capping agent, this compound can adsorb onto the surface of nanoparticles, preventing aggregation and maintaining colloidal stability in various media youtube.comrsc.org. This surface functionalization is vital for preserving the unique properties of nanomaterials and enabling their integration into devices or composites.

Oleylamine-capped gold nanoparticles (AuNPs), for example, demonstrate controlled self-assembly driven by interfacial evaporation, indicating that the surface chemistry imparted by oleylamine influences interparticle interactions and assembly behavior rsc.org. Generally, ligands like thiols form self-assembled monolayers (SAMs) on metallic nanoparticle surfaces, which are known to control nucleation and growth, provide chemical and colloidal stability, protect the metallic core, hinder aggregation, and promote ordered particle assembly caltech.edu. This compound, with its similar molecular structure and functional groups, is expected to perform analogous stabilizing and passivating roles for a range of nanomaterials. The ability to modify the surface chemistry through ligands like this compound is key to tailoring nanoparticle dispersibility and performance in different environments youtube.com.

Contributions to Catalysis and Green Chemical Processes

While amines, in general, are recognized for their roles in catalysis and chemical processes, the specific contributions of this compound to the reactions outlined below are not extensively detailed in the provided search results. The literature primarily discusses the reactions themselves or the use of other amine compounds.

Chemical and Environmental Degradation of Long Chain Tertiary Amines

Investigation of Biodegradation Pathways for Fatty Amines

The biodegradation of fatty amines is a critical component of their environmental fate. Microorganisms have evolved diverse enzymatic systems to break down these complex molecules, transforming them into simpler, less harmful substances.

The enzymatic degradation of long-chain amines often involves hydrolysis and oxidation reactions. While the enzymatic hydrolysis of primary and secondary amide bonds is a known pathway for some bacteria, tertiary amides and amines present a greater challenge due to their molecular structure. nih.govacs.org The lack of a hydrogen atom on the nitrogen in tertiary amines makes them resistant to traditional hydrolysis mechanisms employed by many amidases and proteases. acs.org

However, other enzymatic pathways are significant. Oxidation is a key mechanism. Flavin-dependent enzymes like Long-Chain Alkane Degrading Monooxygenase (LadA) are capable of performing hydroxylation on C(sp3) carbons, a reaction type that can initiate the breakdown of the long alkyl chains in molecules like dioleylamine. acs.org The initial enzymatic attack can involve the oxidation of the alkyl chain, making the molecule more susceptible to further degradation. acs.orgoup.com Another potential pathway is the hydrolysis of fatty amines by enzymes such as fatty acid amide hydrolase (FAAH), which breaks them down into a fatty acid and ammonia. nih.gov A biocatalytic approach coupling a lipase (B570770) with a carboxylic acid reductase (CAR) and a transaminase (TA) has demonstrated the synthesis of fatty amines from triglycerides, indicating that the reverse enzymatic processes for degradation are viable. nih.gov

Deteriorative oxidative reactions can occur during enzymatic hydrolysis, influenced by factors like lipid oxidation and the presence of pro-oxidative metal ions, which can lead to the formation of highly reactive alkoxyl lipid radicals. mdpi.com

Microorganisms play a pivotal role in the metabolism and biotransformation of long-chain amines. Both aerobic and anaerobic pathways have been identified. Under anoxic conditions, such as those found in sediments and some wastewater treatment plants, denitrifying bacteria can degrade fatty amines. oup.com For instance, Pseudomonas stutzeri has been shown to degrade primary long-chain alkylamines anaerobically. The proposed pathway begins with the cleavage of the carbon-nitrogen bond to form alkanals, which are subsequently oxidized to the corresponding fatty acids. These fatty acids can then enter the β-oxidation cycle for complete mineralization. oup.com

Aerobic biodegradation often involves initial hydrolysis of amide or amine functionalities. In mixed microbial cultures, complete mineralization of related compounds has been observed. For example, a combination of Pseudomonas aeruginosa and Pseudomonas putida can achieve complete breakdown of certain fatty acid amides. nih.gov The biotransformation capabilities of microbes are extensive, involving reactions such as oxidation, reduction, and hydrolysis that can alter the chemical structure of the parent compound. nih.gov The ability of microorganisms to produce fatty amines from fatty aldehydes via aminotransferase or amine dehydrogenase activity further supports the potential for microbes to metabolize these compounds. epo.org

Table 1: Microbial Species Involved in Fatty Amine/Amide Degradation

Microorganism Degradation Condition Compound Type Key Findings Reference
Pseudomonas stutzeri Anaerobic (denitrifying) Primary long-chain alkylamines Degrades amines via C-N cleavage to alkanals, followed by oxidation to fatty acids. oup.com
Pseudomonas aeruginosa & Pseudomonas putida Aerobic (mixed culture) Secondary fatty acid amides Accomplished complete mineralization. P. aeruginosa alone could not transform tertiary fatty acid amides. nih.gov
Aeromonas hydrophila Aerobic Secondary fatty acid amides Utilized initial hydrolysis of the amide bond. nih.gov
Eggerthella lenta Anaerobic Cardiac glycosides Responsible for reductive metabolism. nih.gov

Chemical Degradation Mechanisms in Relevant Environments

In addition to biodegradation, long-chain tertiary amines undergo chemical degradation, primarily through oxidation and, to a lesser extent, hydrolysis, depending on environmental conditions.

Oxidative degradation is a major pathway for the breakdown of amines in the environment. The process is often initiated by the formation of a radical. ntnu.no For tertiary amines, this can occur through several mechanisms:

Electron abstraction from the lone pair of electrons on the nitrogen atom. ntnu.nooup.com

Hydrogen abstraction from the α-carbon or β-carbon relative to the nitrogen atom. ntnu.nooup.com

These initial steps result in the formation of an amine radical cation. acs.org This highly reactive intermediate can undergo further reactions, including nitrogen-carbon bond scission, leading to a variety of degradation products such as aldehydes, ammonia, and smaller amines. ntnu.nooup.com The structure of the amine, including the length of the alkyl chains and the presence of other functional groups, influences its susceptibility to oxidative degradation. researchgate.net

In the presence of strong oxidants like ozone, the primary degradation product for tertiary amines is the corresponding N-oxide, formed via an oxygen-transfer reaction. A secondary, minor pathway can proceed through radical reactions to generate an alkylamino alcohol. rsc.org Photochemical processes can also induce oxidation, converting tertiary amines into reactive intermediates like α-amino radicals and iminium ions. acs.org

Table 2: Key Intermediates and Products in Amine Oxidation

Process Initial Step Key Intermediate(s) Major Product(s) Reference
General Oxidation Electron/Hydrogen Abstraction Amine Radical, Amine Radical Cation Aldehydes, Ammonia, Smaller Amines ntnu.nooup.comacs.org
Ozonation Oxygen-Transfer - N-oxide rsc.org
Photochemical Oxidation Single-Electron Oxidation α-Amino Radical, Iminium Ion C-C Bonded Products acs.org

Hydrolytic Stability of Tertiary Amine Structures under Various Conditions

The carbon-nitrogen (C-N) single bond in a simple tertiary amine like this compound is generally stable against hydrolysis under neutral pH and ambient temperature. Unlike esters, which are readily hydrolyzed, the C-N bond is significantly more resistant. andersondevelopment.com However, the stability can be influenced by environmental factors. While changes in pH alone may not be sufficient to promote the depolymerization of related structures like polyacrylamide, extreme pH conditions (highly acidic or alkaline) combined with elevated temperatures can facilitate hydrolysis, although this process is typically slow for simple amines. nih.gov

In the context of polymers where amine structures might be incorporated, such as polyurethanes, the linkages formed by the amine (e.g., urea (B33335) linkages) are susceptible to hydrolysis, though they are more resistant than ester linkages. andersondevelopment.com The hydrolytic stability of materials can be significantly affected by these bonds, especially under accelerated aging conditions involving high temperatures and moisture. mdpi.comnih.gov For this compound itself, significant hydrolytic degradation in typical environmental water bodies is not considered a primary degradation pathway compared to oxidation and biodegradation.

Methodologies for Degradation Product Analysis and Environmental Fate Assessment

A comprehensive assessment of the environmental fate of this compound and other long-chain amines requires robust analytical methodologies to identify and quantify both the parent compound and its degradation products. proquest.comieaghg.org A variety of chromatographic techniques are the cornerstone of this analysis.

Gas Chromatography (GC): Widely used for the separation of volatile and semi-volatile degradation products. It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of compounds. proquest.comhw.ac.uk

Liquid Chromatography (LC): Particularly High-Performance Liquid Chromatography (HPLC), is essential for analyzing less volatile, polar, or thermally unstable degradation products. hw.ac.ukuliege.be

Ion Chromatography (IC): Used to identify and quantify charged species and heat-stable salts that may form during degradation. hw.ac.uk

Mass Spectrometry (MS): Coupling LC or GC with MS (LC-MS, GC-MS) provides the high sensitivity and specificity needed to identify unknown degradation products in complex environmental matrices. hw.ac.ukespci.fr Advanced techniques like high-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) can provide real-time characterization and elemental composition. nih.gov

Effective analysis also depends on sample preparation techniques designed to extract and concentrate the analytes from environmental samples like water or soil. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). espci.fr These analytical methods are crucial for building accurate models of the environmental fate of long-chain amines and assessing their potential impact. ieaghg.org

Table 3: Analytical Techniques for Amine Degradation Studies

Technique Abbreviation Analytes Purpose Reference
Gas Chromatography-Mass Spectrometry GC-MS Volatile/Semi-volatile organic compounds Separation, identification, and quantification proquest.comhw.ac.uk
High-Performance Liquid Chromatography HPLC Non-volatile, polar compounds Separation and quantification hw.ac.ukuliege.be
Ion Chromatography IC Charged species, heat-stable salts Identification and quantification of ionic products hw.ac.uk
Liquid Chromatography-Mass Spectrometry LC-MS Wide range of degradation products Identification and quantification of non-volatile compounds hw.ac.ukespci.fr

Q & A

Q. What are the established protocols for synthesizing Dioleylamine, and how can its purity be verified?

this compound (C₃₆H₇₁N) is synthesized via the reaction of oleic acid with ammonia under controlled conditions. Key steps include:

  • Reaction setup : Use anhydrous conditions to prevent hydrolysis. Catalyst selection (e.g., metal oxides) and temperature optimization (typically 150–200°C) are critical .
  • Purification : Distillation under reduced pressure or column chromatography removes unreacted oleic acid and byproducts.
  • Characterization :
  • NMR spectroscopy (¹H/¹³C) to confirm amine proton signals and olefinic bonds.
  • FTIR for amine (–NH) and alkyl chain (–CH₂) functional groups.
  • Mass spectrometry (ESI-MS) to validate molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, protocols for structurally similar amines (e.g., Dibutylamine) apply:

  • Ventilation : Use fume hoods to avoid aerosol inhalation .
  • PPE : Wear nitrile gloves (12–15 mil thickness) and lab coats. For spills, use acid-resistant gloves with >4-hour breakthrough time .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep containers sealed in a cool, dry area away from oxidizers .

Q. How should researchers design experiments to assess this compound’s role as a surfactant or ligand?

  • Surfactant studies : Measure critical micelle concentration (CMC) using conductivity or surface tension experiments. Vary parameters like pH, temperature, and ionic strength .
  • Ligand applications : Test coordination with metal ions (e.g., Cu²⁺) via UV-Vis spectroscopy or titration calorimetry. Compare stability constants with other amines .

Advanced Research Questions

Q. How can reaction conditions for this compound synthesis be optimized to improve yield and scalability?

Apply Design of Experiments (DOE) principles:

  • Variables : Temperature (150–220°C), ammonia pressure (1–5 atm), and catalyst loading (0.5–5% w/w).
  • Response metrics : Yield (gravimetric analysis) and purity (HPLC).
  • Statistical tools : Use ANOVA to identify significant factors and response surface methodology for optimization .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • X-ray diffraction (XRD) : Resolve crystalline structures of this compound-metal complexes.
  • Differential Scanning Calorimetry (DSC) : Analyze thermal stability and phase transitions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulae of novel derivatives .

Q. How should researchers address contradictions in this compound’s solvent compatibility data?

Contradictions often arise from unaccounted variables:

  • Step 1 : Replicate studies under identical conditions (solvent grade, temperature, concentration).
  • Step 2 : Validate analytical methods (e.g., NMR peak integration vs. chromatographic area).
  • Step 3 : Apply principal contradiction analysis to isolate dominant factors (e.g., solvent polarity vs. hydrogen bonding) .

Q. What methodologies ensure reproducibility in this compound-based nanoparticle synthesis?

  • Controlled nucleation : Use seed-mediated growth with this compound as a capping agent.
  • In-situ monitoring : Employ dynamic light scattering (DLS) or TEM to track particle size.
  • Batch consistency : Document reagent purity, mixing rates, and aging times .

Data Contradiction and Analysis Framework

Scenario Potential Causes Resolution Strategy
Conflicting CMC valuesIonic strength variationsStandardize buffer conditions
Discrepant thermal stability dataHeating rate differencesUse identical DSC protocols
Inconsistent coordination behaviorpH-dependent protonationConduct potentiometric titrations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.